3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(1,3-benzodioxol-5-yl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or pyrazoles.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the development of organic semiconductors or as a building block for complex molecular architectures.
Biological Studies: Investigated for its interactions with enzymes and proteins, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid
- 3-(1,3-benzodioxol-5-yl)benzoate
Uniqueness
3-(1,3-benzodioxol-5-yl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzodioxole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H14N4O4 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14N4O4/c23-15-4-2-1-3-12(15)9-19-22-18(24)14-8-13(20-21-14)11-5-6-16-17(7-11)26-10-25-16/h1-9,23H,10H2,(H,20,21)(H,22,24)/b19-9+ |
InChI Key |
BVSUXBVSWRPPOZ-DJKKODMXSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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